molecular formula C11H5F4NO3 B11848827 6-Fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

6-Fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B11848827
M. Wt: 275.16 g/mol
InChI Key: DYMMUJPISSDBKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 26893-19-6) is a multifunctional fluorinated quinoline derivative of significant interest in medicinal chemistry and materials science. This compound serves as a key synthetic intermediate for the development of antimicrobial agents and is specifically recognized for its role in enhancing the cell-penetrating ability of peptides, a mechanism facilitated by its trifluoromethyl group which binds with protons to increase pH and destabilize cell membranes . Its molecular formula is C11H5F4NO3 with a molecular weight of 275.16 g/mol . In research applications, this building block is utilized for the synthesis of potent antitubercular and antiplasmodial agents, contributing to the development of new therapeutic strategies against bacterial infections and malaria . The strategic incorporation of both fluoro and trifluoromethyl substituents on the quinoline core enhances the molecule's metabolic stability and lipophilicity, optimizing it for structure-activity relationship (SAR) studies in drug discovery . The compound is offered as a high-purity material and is strictly for research purposes. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

IUPAC Name

6-fluoro-4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F4NO3/c12-7-1-4-8(2-6(7)11(13,14)15)16-3-5(9(4)17)10(18)19/h1-3H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMMUJPISSDBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)C(F)(F)F)NC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Substituted Anilines

The quinoline core is constructed via Gould-Jacobs cyclocondensation, leveraging 3-fluoro-4-(trifluoromethyl)aniline as the primary starting material. This reaction proceeds with diethyl ethoxymethylenemalonate (DEEM) under reflux conditions:

Reaction Scheme:

3-Fluoro-4-(trifluoromethyl)aniline+DEEMEtOH, 70°CEthyl 6-fluoro-7-(trifluoromethyl)-4-oxoquinoline-3-carboxylate\text{3-Fluoro-4-(trifluoromethyl)aniline} + \text{DEEM} \xrightarrow{\text{EtOH, 70°C}} \text{Ethyl 6-fluoro-7-(trifluoromethyl)-4-oxoquinoline-3-carboxylate}

Procedure:

  • Combine equimolar amounts of 3-fluoro-4-(trifluoromethyl)aniline and DEEM in ethanol.

  • Reflux at 70°C for 16–24 hours.

  • Cool and isolate the intermediate ester via filtration or solvent evaporation.

Critical Factors:

  • Regioselectivity : The fluorine and trifluoromethyl groups orient at positions 6 and 7, respectively, due to the aniline’s substitution pattern.

  • Yield Optimization : Prolonged heating (>20 hours) improves cyclization efficiency but risks side reactions like decarboxylation.

Hydrolysis to Carboxylic Acid

The ethyl ester intermediate undergoes alkaline hydrolysis to yield the final carboxylic acid:

Reaction Scheme:

Ethyl ester+NaOHH2O/EtOH, reflux6-Fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid\text{Ethyl ester} + \text{NaOH} \xrightarrow{\text{H}_2\text{O/EtOH, reflux}} \text{6-Fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid}

Procedure:

  • Dissolve the ester in a 1:1 mixture of aqueous NaOH (2M) and ethanol.

  • Reflux for 4–6 hours.

  • Acidify with HCl (1M) to precipitate the product.

  • Purify via recrystallization from ethanol/water.

Characterization Data:

  • Melting Point : 280–282°C (decomposes).

  • NMR (DMSO-d6) : δ 14.2 (s, 1H, COOH), 8.98 (s, 1H, H-2), 8.45 (d, 1H, H-5), 7.62 (d, 1H, H-8).

Alternative Synthetic Strategies

Trifluoromethylation of Halogenated Intermediates

For cases where the trifluoromethyl group is introduced post-cyclization, a halogenated precursor (e.g., 7-chloro-6-fluoroquinoline) undergoes nucleophilic substitution:

Reaction Scheme:

7-Chloro intermediate+CF3CuDMF, 100°C7-Trifluoromethyl derivative\text{7-Chloro intermediate} + \text{CF}_3\text{Cu} \xrightarrow{\text{DMF, 100°C}} \text{7-Trifluoromethyl derivative}

Limitations :

  • Low yields (<40%) due to steric hindrance at position 7.

  • Requires costly trifluoromethylation reagents like Ruppert-Prakash reagent (TMSCF3).

Direct Carboxylation

Early-stage carboxylation via CO2 insertion is explored to bypass ester hydrolysis:

Reaction Scheme:

Quinoline bromide+CO2Pd catalystCarboxylic acid\text{Quinoline bromide} + \text{CO}_2 \xrightarrow{\text{Pd catalyst}} \text{Carboxylic acid}

Advantages :

  • Reduces step count.

  • Yield : ~55% (theoretical).

Industrial-Scale Production Considerations

ParameterLaboratory ScaleIndustrial Scale
Cyclocondensation Ethanol, 70°C, 24 hrsContinuous flow reactor
Hydrolysis Batch reflux, 6 hrsHigh-pressure autoclave
Purity Control Column chromatographyCrystallization, filtration
Yield 60–65%70–75% (optimized)

Cost Drivers :

  • 3-Fluoro-4-(trifluoromethyl)aniline : $320–$450/kg (custom synthesis).

  • Trifluoromethylation Reagents : ~$1,200/kg.

Challenges and Solutions

ChallengeMitigation Strategy
Low regioselectivity Use directing groups (e.g., nitro) during cyclocondensation.
Ester hydrolysis Employ microwave-assisted hydrolysis (30% faster).
CF3 group introduction Utilize flow chemistry for safer handling of volatile reagents.

Recent Advancements

  • Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) achieve 90% ester conversion under mild conditions.

  • Photocatalytic Trifluoromethylation : Visible-light catalysis reduces reagent costs by 40% .

Biological Activity

6-Fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is a synthetic compound known for its unique quinoline structure and potential biological activities. This article explores its pharmacological properties, including antibacterial activity, cytotoxicity, and its implications in drug development.

  • Molecular Formula : C11H6F4N O3
  • Molecular Weight : 259.16 g/mol
  • Density : Approximately 1.6 g/cm³
  • Boiling Point : Approximately 387.8 °C
  • Solubility : Soluble in various organic solvents with a solubility of 0.0856 mg/ml .

The presence of fluorine atoms enhances the compound's stability and may contribute to its biological activity.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In studies comparing various quinoline derivatives, this compound demonstrated significant efficacy against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (S. aureus)64 μg/mL
Escherichia coli (E. coli)128 μg/mL
Methicillin-resistant S. aureus (MRSA)>256 μg/mL

The compound's antibacterial activity was assessed using the agar diffusion method, showing stronger inhibition against Gram-positive bacteria compared to Gram-negative strains .

Cytotoxicity Studies

Cytotoxicity assays conducted on mouse macrophage cell lines (RAW 264.7) revealed that the compound has low cytotoxic effects, with IC50 values comparable to standard antibiotics like ampicillin and gentamicin:

CompoundIC50 (μg/mL)
This compound98.2
AmpicillinSimilar
GentamicinSimilar

These findings suggest a favorable safety profile, indicating potential for further development as an antibacterial agent .

While the precise mechanisms remain under investigation, studies suggest that the trifluoromethyl group enhances binding affinity to bacterial targets, potentially disrupting essential cellular processes. The structural modifications of quinoline derivatives often correlate with increased potency against specific bacterial strains .

Structural Analogues and Comparisons

The biological activity of this compound can be contrasted with other quinoline derivatives:

Compound NameStructural FeaturesUnique Aspects
4-Hydroxyquinoline-3-carboxylic acidLacks trifluoromethyl groupMore basic properties
6-Fluoroquinoline-3-carboxylic acidLacks hydroxyl and trifluoromethylPotentially less bioactive
7-Trifluoromethylquinoline-4-carboxylic acidLacks fluorine at position 6Different biological activity profile

These comparisons highlight the importance of specific functional groups in influencing biological activity and therapeutic potential .

Case Studies

Recent studies have focused on optimizing the synthesis and evaluating the biological profiles of quinoline derivatives, including this compound. For instance, modifications to the side chains have shown enhanced antibacterial efficacy while maintaining low toxicity levels .

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that 6-Fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid exhibits significant antimicrobial activity. For example:

  • Synthesis and Screening : Compounds derived from this quinoline structure were synthesized and screened for antimicrobial properties against various pathogens including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated potent activity, particularly for derivatives with strong electron-withdrawing groups .
  • In Vitro Studies : In vitro evaluations showed that certain derivatives exhibited MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential for development as antituberculosis agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Some studies suggest that modifications of the quinoline structure can lead to enhanced cytotoxicity against cancer cell lines. The mechanisms of action are thought to involve the inhibition of key cellular pathways associated with cancer proliferation.

Case Study 1: Antimicrobial Efficacy

A study published in RSC Advances detailed the synthesis of several derivatives based on this compound. The derivatives showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, compounds with trifluoromethyl groups exhibited enhanced antimicrobial efficacy compared to their non-fluorinated counterparts .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the structure-activity relationship of quinoline derivatives revealed that specific modifications could significantly impact their biological activities. For instance, substituting different functional groups at the 4-hydroxy position altered both the potency and spectrum of antimicrobial action .

Chemical Reactions Analysis

Reaction Mechanisms

1.1 Decarboxylation
Decarboxylation occurs under thermal conditions, removing the carboxylic acid group to form ketone derivatives. For example, analogous quinoline-4-carboxylic acids undergo decarboxylation upon refluxing in DMF, yielding keto-quinoline structures .

1.2 Cyclization Reactions
Treatment with bases like potassium carbonate (K₂CO₃) at elevated temperatures (80–100°C) induces cyclization, forming fused pyrroloquinoline derivatives. This reaction likely involves intramolecular nucleophilic attack by the hydroxyl group or other reactive sites .

1.3 Substitution Reactions
The trifluoromethyl (-CF₃) group may participate in nucleophilic substitution, though specific examples for this compound are not documented. Analogous fluorinated quinolines show substitution reactivity with amines or thiols under basic conditions .

Reaction Conditions and Reagents

Reaction Type Reagents Conditions Products
DecarboxylationDMF (solvent)Reflux for 4 hoursKeto-quinoline derivatives
CyclizationK₂CO₃ (5% aqueous solution)Stirring at 80–100°C for 2 hoursPyrroloquinoline-2,9-diones
SubstitutionNucleophiles (e.g., NH₃)Basic conditions (e.g., NaOH)Substituted quinoline derivatives

Spectral Characterization

Experimental data from analogous compounds provide insights into structural verification:

Infrared (IR) Spectroscopy

Functional Group Absorption (cm⁻¹) Assignment
-COOH (carboxylic acid)~3300–2800 (broad)O-H stretching
C=O (carbonyl)~1710Carbonyl stretching
C=N (quinoline ring)~1580Aromatic C=N bond

Nuclear Magnetic Resonance (¹H NMR)

Proton Signal Chemical Shift (δ, ppm) Multiplicity Assignment
-COOH proton~14.12 (s)SingletHydroxyl (carboxylic)
Aromatic protons7.30–8.41 (m/d)Multiplet/doubletQuinoline ring protons

Analytical Data from Analogous Compounds

For 6-fluoro-2-phenyl-3-[(4’-fluorophenyl)amino]oxoquinoline-4-carboxylic acid (3a) :

  • Melting Point : 118–120°C

  • Elemental Analysis :

    • C: 59.94%

    • H: 2.81%

    • N: 6.12%

    • F: 4.11%

  • Yield : 75%

Comparison with Similar Compounds

Key Structural Variations

The table below compares substituents and properties of 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid with similar compounds:

Compound Name Position 1 Position 6 Position 7 Position 4 Position 3 Molecular Weight Notable Properties/Applications
Target Compound H F CF₃ OH COOH 305.19* Potential antimicrobial agent†
Ciprofloxacin Cyclopropyl F Piperazinyl O (oxo) COOH 331.34 Broad-spectrum antibiotic
7-Fluoro-4-hydroxy-6-methoxy-3-quinolinecarboxylic acid H F OCH₃ OH COOH 237.19 Unspecified biological activity
Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate H H CF₃ OH COOEt 299.23‡ Prodrug form (ester derivative)
8-Chloro-4-(2-hydroxyphenyl)-6-(trifluoromethyl)quinoline-3-carboxylic acid H CF₃ Cl 2-hydroxyphenyl COOH 366.5 Antibacterial/antifungal activity
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid H F H OH COOH 207.15 Intermediate in drug synthesis

*Calculated based on formula C₁₁H₅F₄NO₃. †Inferred from structural analogs. ‡Molecular weight from .

Functional Group Analysis

  • Trifluoromethyl Group (Position 7) : Enhances lipophilicity and metabolic stability compared to ciprofloxacin’s piperazinyl group, which improves water solubility . The -CF₃ group may also increase membrane permeability .
  • Hydroxyl vs.
  • Ester Derivatives : Ethyl esters (e.g., ) act as prodrugs, improving oral bioavailability by masking the carboxylic acid until hydrolysis in vivo.

Q & A

Q. What are the common synthetic routes for 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid?

  • Methodology : The compound is synthesized via sequential modifications of the quinoline core. A typical route involves: (i) Ethylation : Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate is used as a key intermediate. N-propargylation followed by Sharpless click reactions with azides introduces triazole substituents (yielding derivatives like Compound 3 in ). (ii) Hydrolysis : The ethyl ester group is hydrolyzed under acidic or basic conditions to yield the carboxylic acid moiety . (iii) Functionalization : Trifluoromethyl groups are introduced at the 7-position via nucleophilic substitution or radical-mediated reactions .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodology : Multi-technique validation is critical:
  • Spectroscopy : 1^1H/13^{13}C NMR confirms substituent positions and electronic environments (e.g., trifluoromethyl splitting patterns).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Matches calculated vs. observed C, H, N, and F percentages.

Q. What standard assays evaluate its antimicrobial activity?

  • Methodology :
  • Minimum Inhibitory Concentration (MIC) : Broth microdilution against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
  • Agar Diffusion : Zone-of-inhibition measurements for preliminary screening.
  • Structure-Activity Relationship (SAR) : Modifications at the 1-cyclopropyl or 7-piperazinyl positions correlate with enhanced activity.

Advanced Research Questions

Q. How can regioselectivity challenges during ethylation be addressed to minimize by-products?

  • Methodology :
  • Reaction Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature modulates nucleophilic attack pathways.
  • Catalysis : Use of Lewis acids (e.g., ZnCl2_2) directs substitution to the desired N- or O-positions.
  • By-Product Isolation : Chromatographic separation (e.g., HPLC) and characterization (e.g., X-ray crystallography) identify competing pathways.

Q. How do structural modifications at the 1- and 7-positions influence antibacterial potency?

  • SAR Insights :
  • 1-Cyclopropyl Group : Enhances DNA gyrase binding by fitting into the hydrophobic pocket of bacterial topoisomerase IV.
  • 7-Trifluoromethyl vs. 7-Piperazinyl : The trifluoromethyl group improves lipophilicity and membrane penetration, while piperazinyl derivatives enhance water solubility and Gram-negative targeting.
  • Data Example : 1-ethyl-6-fluoro-7-piperazinyl derivatives (e.g., Compound 34 in ) show MICs 10x lower than oxolinic acid against Pseudomonas aeruginosa.

Q. How to resolve contradictions in MIC values across studies?

  • Methodology :
  • Standardization : Adhere to CLSI guidelines for inoculum size and growth media.
  • Control Compounds : Include reference antibiotics (e.g., ciprofloxacin) to calibrate assay conditions.
  • Statistical Analysis : Use ANOVA to assess inter-lab variability in reported MICs.

Q. What strategies are effective for designing derivatives with improved pharmacokinetics?

  • Approaches :
  • Prodrug Synthesis : Esterification of the 3-carboxylic acid group enhances oral bioavailability (e.g., ethyl ester derivatives in ).
  • Heterocyclic Fusion : Imidazo[4,5-h]quinoline analogs () improve target binding and reduce efflux pump resistance.
  • Solubility Enhancers : Co-administration with cyclodextrins or PEGylation.

Q. Are microwave-assisted methods viable for synthesizing tricyclic derivatives?

  • Methodology : Yes. Microwave irradiation accelerates cyclocondensation reactions (e.g., forming imidazo[4,5-h]quinolines in 30 minutes vs. 24 hours conventionally) . Reaction monitoring via TLC ensures regioselectivity .

Q. How can solubility limitations of the carboxylic acid moiety be overcome?

  • Solutions :
  • Salt Formation : Hydrochloride or sodium salts improve aqueous solubility (e.g., ciprofloxacin hydrochloride in ).
  • Nanoformulation : Liposomal encapsulation or nanoparticle dispersion enhances bioavailability.

Q. Does synergy exist between this compound and β-lactam antibiotics?

  • Experimental Design :
  • Checkerboard Assay : Test fractional inhibitory concentration (FIC) indices against methicillin-resistant S. aureus (MRSA).
  • Mechanistic Studies : Use fluorescence quenching to assess binding competition with penicillin-binding proteins.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.